Unique Electrophilic Reactivity: The C-8 Aldehyde Handle Enables Exclusive Downstream Chemistry
The defining feature of this compound is its free aldehyde group at the C-8 position, a functional group absent in theophylline, 8-methyltheophylline, and 8-halogenated theophyllines [1]. This aldehyde serves as a linchpin for reductive amination with primary amines, a reaction that is chemically impossible for its 8-methyl (CAS 830-73-1) and 8-chloro (CAS 85-18-7) analogs, which would require multiple additional steps to install a comparable reactive handle [2]. The compound's successful and demonstrated use in synthesizing azomethine intermediates is a direct consequence of this unique reactivity [2].
| Evidence Dimension | Functional Group Reactivity (Reductive Amination Capability) |
|---|---|
| Target Compound Data | Possesses reactive C-8 aldehyde; undergoes direct reductive amination with primary amines to form azomethines [2]. |
| Comparator Or Baseline | Theophylline (CAS 58-55-9) and 8-Methyltheophylline (CAS 830-73-1): No aldehyde present; cannot undergo direct reductive amination without functional group interconversion. |
| Quantified Difference | Qualitative: Enables a 1-step synthetic transformation vs. a multi-step sequence for non-aldehyde analogs. |
| Conditions | Synthetic organic chemistry protocols (Schiff base formation, reductive amination); demonstrated in the synthesis of ACAT inhibitor intermediates [2]. |
Why This Matters
For procurement, this means the compound is the only feasible starting material for synthetic routes requiring direct C-8 imine or amine linkage, directly reducing step count and increasing synthetic efficiency.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2153, Theophylline. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Theophylline. View Source
- [2] Chemical Papers. (2002). 1-(2,6-Diisopropylphenyl)-3-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8/7-ylalkyl)ureas as Potential Acyl-CoA: Cholesterol Acyltransferase Inhibitors. Chemical Papers, 56(5), 330–339. View Source
